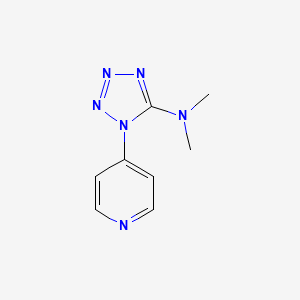
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic properties. It is commonly referred to as FFAOB, and it belongs to a class of compounds known as oxoacid derivatives. FFAOB has been studied extensively in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications have been investigated.
Mechanism of Action
The mechanism of action of FFAOB is complex and not fully understood. However, it is believed that FFAOB works by inhibiting certain enzymes and pathways involved in inflammation and cancer cell growth. FFAOB has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
FFAOB has been shown to have a range of biochemical and physiological effects. For example, FFAOB has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory conditions. Additionally, FFAOB has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism by which it exerts its anticancer effects.
Advantages and Limitations for Lab Experiments
FFAOB has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be obtained in large quantities. Additionally, FFAOB has been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, there are also limitations to the use of FFAOB in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.
Future Directions
There are many potential future directions for research on FFAOB. For example, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of FFAOB as a potential therapeutic agent. Finally, research on FFAOB may also lead to the development of new compounds with similar or improved properties.
Synthesis Methods
FFAOB can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with furan-2-carboxaldehyde, followed by a series of reactions involving various reagents and solvents. The synthesis of FFAOB is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.
Scientific Research Applications
FFAOB has been studied extensively in scientific research, and its potential applications are diverse. For example, FFAOB has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Additionally, FFAOB has been studied as a potential anticancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
4-(2-fluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-11-5-1-2-6-12(11)18-14(19)8-13(15(20)21)17-9-10-4-3-7-22-10/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIAMGEHRGANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Fluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)

![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)


![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)
![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)


![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)

